molecular formula C11H17NO3 B6221321 tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate CAS No. 2758002-23-0

tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate

Cat. No. B6221321
CAS RN: 2758002-23-0
M. Wt: 211.3
InChI Key:
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Description

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate, commonly referred to as TBOC, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments and studies, ranging from drug synthesis to biochemical analysis. TBOC is a versatile compound, with properties that make it an attractive choice for scientific applications.

Scientific Research Applications

TBOC has been used in a wide range of scientific research applications, including drug synthesis and biochemical analysis. It has been used in the synthesis of a variety of drugs, including anti-tumor drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of a variety of peptides and proteins, such as insulin and growth hormone. In addition, TBOC has been used in the synthesis of a variety of organic compounds, such as dyes and pigments.

Mechanism of Action

TBOC is an organic compound that acts as an alkylating agent. It is capable of reacting with a variety of molecules, including proteins and DNA. When TBOC reacts with proteins, it forms a covalent bond between the two molecules, which can alter the structure and function of the protein. When TBOC reacts with DNA, it can cause breaks in the DNA strand, which can lead to mutations and other genetic abnormalities.
Biochemical and Physiological Effects
TBOC has been shown to have a variety of biochemical and physiological effects. In studies involving mammalian cells, TBOC has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and proteases. It has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. In addition, TBOC has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

TBOC is a versatile compound with a number of advantages for use in lab experiments. It is easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has low toxicity in mammalian cells. However, TBOC has some limitations for use in lab experiments. It is not water soluble, and it can be difficult to purify. In addition, it can react with other molecules, which can lead to unwanted side reactions.

Future Directions

TBOC has a wide range of potential applications in scientific research. It could be used in the synthesis of a variety of drugs and organic compounds. In addition, it could be used in the development of new methods for biochemical analysis and drug delivery. It could also be used in the development of new methods for gene editing, as well as in the development of new methods for cancer treatment. Finally, TBOC could be used in the development of new methods for protein engineering and drug design.

Synthesis Methods

TBOC can be synthesized from tert-butyl bromide and 2-oxocyclohex-3-en-1-ylcarbamic acid, which can be obtained from the reaction of cyclohexene and carbamic acid. The reaction of these two compounds results in the formation of an ester, which is then reacted with sodium hydride to form TBOC. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction is typically complete within two hours, and the product can be isolated by precipitation or filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate involves the reaction of tert-butyl carbamate with 2-oxocyclohex-3-en-1-yl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "2-oxocyclohex-3-en-1-yl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-oxocyclohex-3-en-1-yl chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2758002-23-0

Molecular Formula

C11H17NO3

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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